

Spectroscopic Profile of 2-Amino-4-methylbenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-methylbenzothiazole

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4-methylbenzothiazole**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Amino-4-methylbenzothiazole**, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **2-Amino-4-methylbenzothiazole**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **2-Amino-4-methylbenzothiazole** was recorded in deuterated chloroform (CDCl_3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.38	d	$J(\text{H5,H6}) = 7.0$
H-6	7.07	t	$J(\text{H6,H5}) = 7.0$, $J(\text{H6,H7}) = 7.8$
H-7	7.02	d	$J(\text{H7,H6}) = 7.8$
-NH ₂	6.34	s (br)	-
-CH ₃	2.50	s	-

Source: ChemicalBook[1]

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides insight into the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2 (C=N)	~168
C-3a	~152
C-4	~130
C-5	~126
C-6	~124
C-7	~121
C-7a	~148
-CH ₃	~17

Note: The specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from available spectral databases.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of **2-Amino-4-methylbenzothiazole** reveals characteristic absorption bands.^{[3][4][5]}

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3300	N-H stretching	Amino group (-NH ₂)
3100-3000	C-H stretching	Aromatic C-H
2950-2850	C-H stretching	Methyl group (-CH ₃)
~1640	N-H bending	Amino group (-NH ₂)
~1590, ~1470	C=C stretching	Aromatic ring
~1540	C=N stretching	Thiazole ring
~1250	C-N stretching	Aromatic amine

Note: The IR spectrum of solid samples can be influenced by the sampling technique (e.g., KBr pellet, ATR). The provided data represents the key characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **2-Amino-4-methylbenzothiazole** was obtained using electron ionization (EI).

m/z	Assignment
164	[M] ⁺ (Molecular ion)
163	[M-H] ⁺
136	[M-CN ₂ H] ⁺
122	[M-C ₂ H ₄ N] ⁺

Source: PubChem[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers performing similar analyses.

NMR Spectroscopy Protocol

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of **2-Amino-4-methylbenzothiazole** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (if necessary):** If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneities.
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrument Parameters

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
- **^1H NMR:**
 - **Pulse Program:** A standard single-pulse experiment.
 - **Number of Scans:** Typically 16-64 scans are sufficient.
 - **Relaxation Delay:** A delay of 1-2 seconds between scans.
- **^{13}C NMR:**
 - **Pulse Program:** A proton-decoupled pulse sequence (e.g., zgpg30).

- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
- Relaxation Delay: A delay of 2-5 seconds.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

Sample Preparation

- Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[6\]](#)[\[7\]](#)
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[\[6\]](#)[\[7\]](#)
- Sample Application: Place a small amount of solid **2-Amino-4-methylbenzothiazole** powder onto the center of the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

Instrument Parameters

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: Typically $4000\text{--}400\text{ cm}^{-1}$.
- Resolution: A resolution of 4 cm^{-1} is generally sufficient.
- Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction

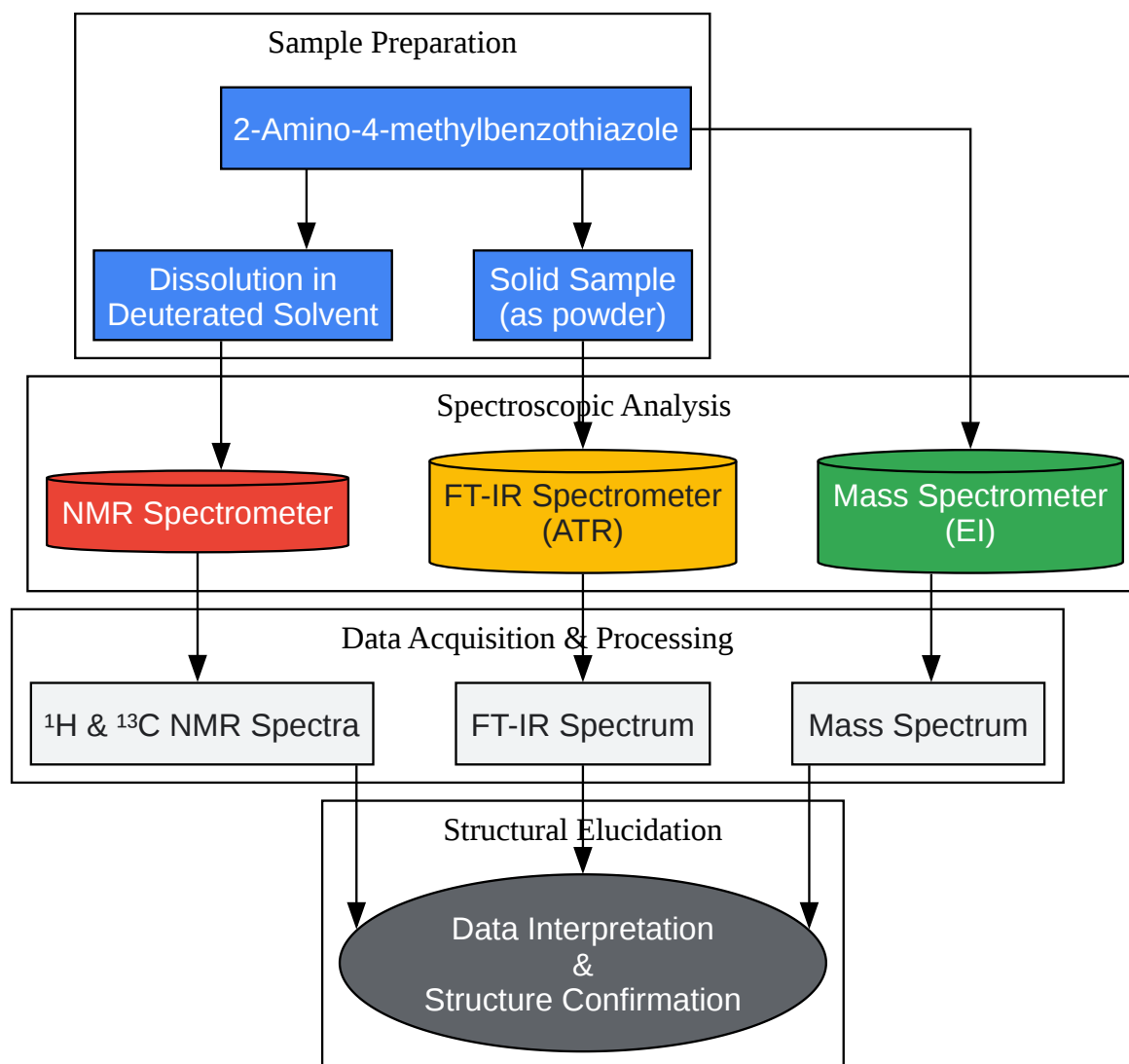
- **Sample Preparation:** For a solid sample like **2-Amino-4-methylbenzothiazole**, a direct insertion probe or a gas chromatography (GC) inlet can be used. If using GC, dissolve the sample in a volatile solvent.
- **Vaporization:** The sample is introduced into the ion source where it is heated and vaporized under high vacuum.

Ionization and Analysis

- **Ionization Method:** Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.[\[8\]](#)
- **Electron Energy:** A standard electron energy of 70 eV is used to bombard the vaporized molecules.[\[8\]](#)
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- **Detector:** An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **2-Amino-4-methylbenzothiazole**.



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Caption: General workflow for the spectroscopic analysis of **2-Amino-4-methylbenzothiazole**.

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